Ethyl 3-(2-chlorophenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-chlorophenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoate is an organic compound that belongs to the class of esters. Esters are commonly used in various applications due to their pleasant fragrances and potential biological activities. This compound, in particular, may have unique properties due to the presence of both chlorophenyl and methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chlorophenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the ester group into an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-(2-chlorophenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoate may find applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chlorophenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoate would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-bromophenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoate
- Ethyl 3-(2-chlorophenyl)-3-{[(4-ethylphenyl)carbonyl]amino}propanoate
- Ethyl 3-(2-chlorophenyl)-3-{[(4-methylphenyl)carbonyl]amino}butanoate
Uniqueness
Ethyl 3-(2-chlorophenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoate is unique due to the specific combination of chlorophenyl and methylphenyl groups, which may impart distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C19H20ClNO3 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoate |
InChI |
InChI=1S/C19H20ClNO3/c1-3-24-18(22)12-17(15-6-4-5-7-16(15)20)21-19(23)14-10-8-13(2)9-11-14/h4-11,17H,3,12H2,1-2H3,(H,21,23) |
InChI Key |
UMPIHWXZSMBGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.